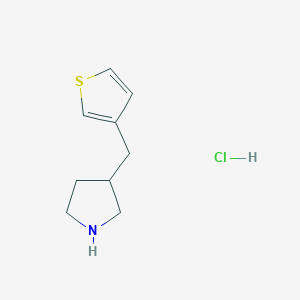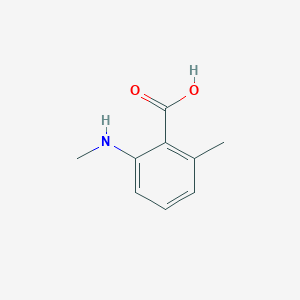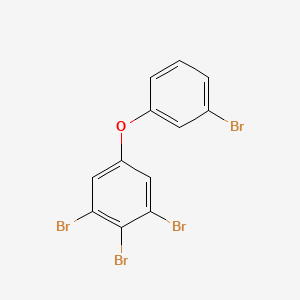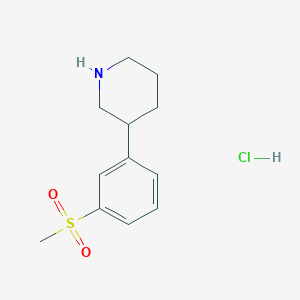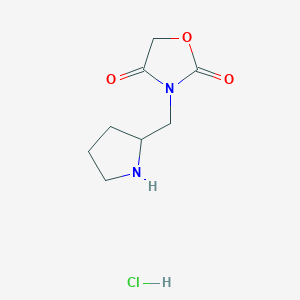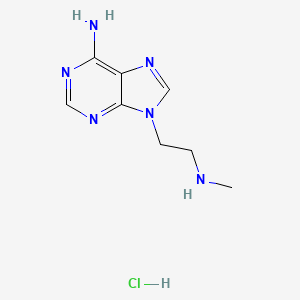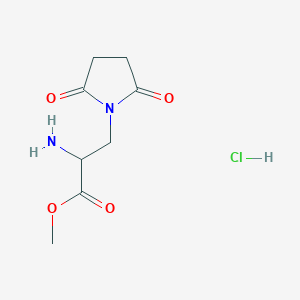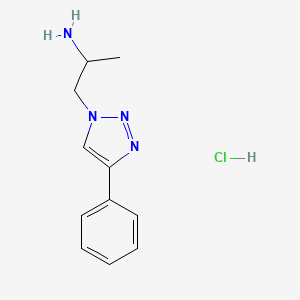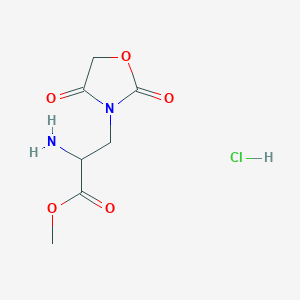
5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride
Übersicht
Beschreibung
“5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClF2NO . It has a molecular weight of 251.70 . This compound is intended for research use only .
Physical and Chemical Properties The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 251.70 , and the molecular formula is C11H16ClF2NO . Other properties such as boiling point and storage conditions are not specified .
Wissenschaftliche Forschungsanwendungen
Carbohydrate-Based Copolymers
Copolymers incorporating carbohydrate-based units exhibit significant solubility and degradation characteristics, important for developing biodegradable materials. The hydrolysis of copoly(ester amide)s containing l-Arabinose units demonstrates how the incorporation of sugar-based monomers enhances polymer degradability, an attribute valuable in biomedical applications and environmentally friendly materials (Pinilla, Martínez, & Galbis, 2002).
Electrochemical Applications
The synthesis and characterization of electrochemically active compounds, such as the newly synthesized 5-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) pentane-1-amine, reveal their potential in capacitive behavior studies. These findings are crucial for advancing electronic and photonic device technologies (Ates & Uludağ, 2012).
Novel Synthesis Approaches
Innovative synthesis methods for amines and related compounds are crucial for the development of new pharmaceuticals and materials. For instance, the effective synthesis of 5-amino-1-pentanol from biomass-derived compounds using supported Ni catalysts represents a green and efficient approach to valuable chemical intermediates (Li et al., 2020).
Pharmaceutical Chemistry
The synthesis and biological evaluation of novel compounds, such as 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, highlight the ongoing search for more effective and selective inhibitors of enzymes like 15-lipoxygenase. Such research is fundamental to drug discovery and the development of new therapies for diseases involving oxidative stress and inflammation (Tehrani et al., 2014).
Green Chemistry
The development of non-aqueous processes for synthesizing compounds like 3-amino-pentan-1,5-diol underscores the importance of environmentally friendly chemical processes. By optimizing chemical reactions and purification steps, researchers are able to achieve high yields and purity with minimal environmental impact (Rawalpally et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14;/h6-8H,1-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUFOQLQFLKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



